Copper dilaurate

Overview

Description

Copper dilaurate, also known as copper(II) dilaurate, is a copper salt of lauric acid. It is a white to yellowish powder that is soluble in organic solvents. Copper dilaurate is widely used in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of Copper dilaurate dilaurate as an antimicrobial agent is not fully understood. However, it is believed that Copper dilaurate ions released from Copper dilaurate dilaurate disrupt the cell membrane of microorganisms, leading to cell death. Copper ions can also generate reactive oxygen species that cause oxidative damage to microbial cells.

Biochemical and Physiological Effects

Copper dilaurate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Copper dilaurate has also been shown to enhance wound healing and reduce inflammation in animal models. Additionally, Copper dilaurate dilaurate has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Copper dilaurate dilaurate is its versatility as a catalyst and antimicrobial agent. It can be used in a wide range of organic reactions and has broad-spectrum antimicrobial activity. However, Copper dilaurate dilaurate is sensitive to air and moisture, which can affect its stability and reactivity. It is also toxic to some aquatic organisms and can cause skin and eye irritation.

Future Directions

There are several areas of future research that could be explored with Copper dilaurate dilaurate. One potential application is in the development of new antimicrobial agents to combat antibiotic-resistant bacteria. Copper dilaurate could also be used in the development of new catalysts for organic reactions. Additionally, further studies could be conducted to investigate the potential neuroprotective effects of Copper dilaurate dilaurate in humans.

Conclusion

In conclusion, Copper dilaurate dilaurate is a versatile and useful compound that has a wide range of applications in scientific research. Its unique properties as a catalyst and antimicrobial agent make it a valuable tool for researchers in various fields. Further research is needed to fully understand the mechanism of action and potential applications of Copper dilaurate dilaurate.

Scientific Research Applications

Copper dilaurate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic reactions, particularly in the synthesis of esters and amides. It is also used as an antimicrobial agent in various industries such as food, pharmaceuticals, and cosmetics. Copper dilaurate has been found to exhibit potent antifungal and antibacterial activity against a variety of microorganisms.

properties

CAS RN |

19179-44-3 |

|---|---|

Product Name |

Copper dilaurate |

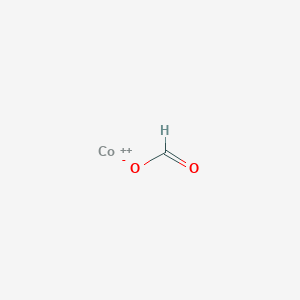

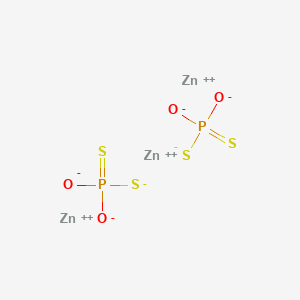

Molecular Formula |

C12H23CuO2+ |

Molecular Weight |

462.2 g/mol |

IUPAC Name |

copper;dodecanoate |

InChI |

InChI=1S/2C12H24O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |

InChI Key |

JDPSPYBMORZJOD-UHFFFAOYSA-L |

SMILES |

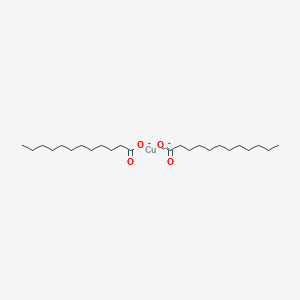

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cu+2] |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)